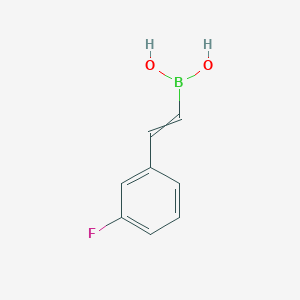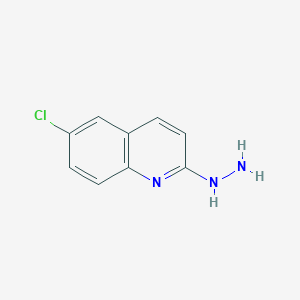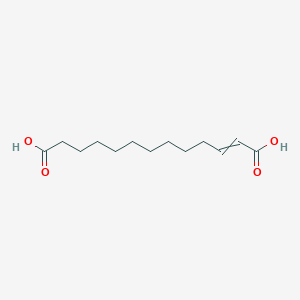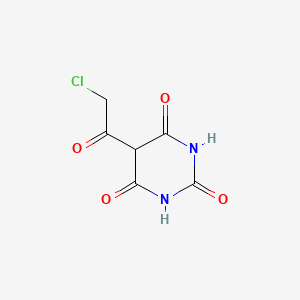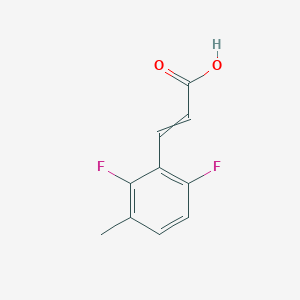![molecular formula C17H13F3N2O2 B12442524 4-Methoxy-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12442524.png)
4-Methoxy-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of biological activities, including anxiolytic, anticonvulsant, and muscle relaxant properties. This particular compound is of interest due to its unique chemical structure, which includes a trifluoromethyl group and a methoxyphenol moiety, potentially imparting distinct pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol typically involves multiple steps, starting with the preparation of the benzodiazepine core One common method involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization to form the benzodiazepine ringThe methoxyphenol moiety is then introduced via electrophilic aromatic substitution reactions using methoxyphenol derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products .
化学反応の分析
Types of Reactions
4-Methoxy-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzodiazepine ring can be reduced to form dihydrobenzodiazepines.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the benzodiazepine ring may produce dihydrobenzodiazepines .
科学的研究の応用
4-Methoxy-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: It is used in studies investigating the biological activities of benzodiazepines, including their interactions with neurotransmitter receptors.
Medicine: Research focuses on its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.
Industry: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Methoxy-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The trifluoromethyl group may enhance the compound’s lipophilicity, improving its ability to cross the blood-brain barrier and interact with its molecular targets .
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and anticonvulsant properties.
Lorazepam: Another benzodiazepine used for its sedative and anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties and used in the treatment of epilepsy.
Uniqueness
4-Methoxy-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol is unique due to the presence of the trifluoromethyl group, which may enhance its pharmacokinetic properties, such as increased lipophilicity and metabolic stability. Additionally, the methoxyphenol moiety may contribute to its distinct pharmacological profile compared to other benzodiazepines .
特性
分子式 |
C17H13F3N2O2 |
|---|---|
分子量 |
334.29 g/mol |
IUPAC名 |
4-methoxy-2-[2-(trifluoromethyl)-1H-1,5-benzodiazepin-4-yl]phenol |
InChI |
InChI=1S/C17H13F3N2O2/c1-24-10-6-7-15(23)11(8-10)14-9-16(17(18,19)20)22-13-5-3-2-4-12(13)21-14/h2-9,22-23H,1H3 |
InChIキー |
SBCKIHZFXFXMME-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3NC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


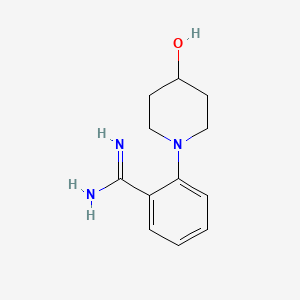
![[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12442452.png)
![6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride](/img/structure/B12442459.png)
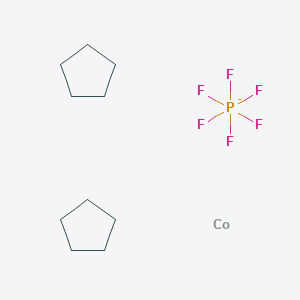
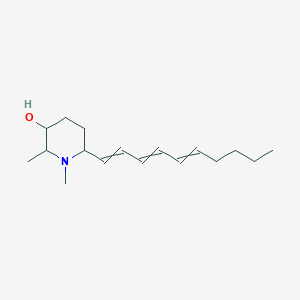
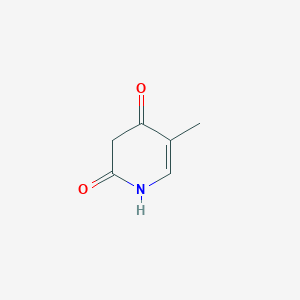
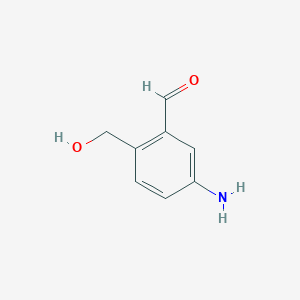
![3-({2-[(4-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl acetate](/img/structure/B12442484.png)
